REACTION_CXSMILES
|
[N:1]1[N:2]=[CH:3][N:4]([NH2:6])[CH:5]=1.CC([O-])(C)C.[K+].F[C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[C:16]([Br:22])[CH:15]=1.OS([O-])(=O)=O.[K+]>CS(C)=O>[N:1]1[N:2]=[CH:3][N:4]([NH:6][C:14]2[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[C:16]([Br:22])[CH:15]=2)[CH:5]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
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4.204 g
|
Type
|
reactant
|
Smiles
|
N=1N=CN(C1)N
|
Name
|
|
Quantity
|
5.51 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C#N)C=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[K+]
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Type
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CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
The mixture was poured
|
Type
|
CUSTOM
|
Details
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into crushed ice
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallised from MeOH
|
Type
|
CUSTOM
|
Details
|
to give CAB05094 (4.82 g, 73%) as a light yellow crystalline solid
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
N=1N=CN(C1)NC1=CC(=C(C#N)C=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |